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hisD protein

Enzyme kinetics Substrate affinity Drug screening

Histidinol dehydrogenase (HisD, EC 1.1.1.23), encoded by the hisD gene, is a homodimeric metalloenzyme that catalyzes the final two NAD⁺-dependent oxidation steps in the L-histidine biosynthetic pathway, converting L-histidinol to L-histidine via L-histidinaldehyde. The enzyme is absent in mammals but conserved across bacteria, archaea, lower eukaryotes, and plants, making it a validated antimicrobial drug target.

Molecular Formula C16H30O2
Molecular Weight 0
CAS No. 148997-62-0
Cat. No. B1176028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehisD protein
CAS148997-62-0
SynonymshisD protein
Molecular FormulaC16H30O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HisD Protein (CAS 148997-62-0) Procurement Guide: Core Identity and Research-Grade Characterization


Histidinol dehydrogenase (HisD, EC 1.1.1.23), encoded by the hisD gene, is a homodimeric metalloenzyme that catalyzes the final two NAD⁺-dependent oxidation steps in the L-histidine biosynthetic pathway, converting L-histidinol to L-histidine via L-histidinaldehyde . The enzyme is absent in mammals but conserved across bacteria, archaea, lower eukaryotes, and plants, making it a validated antimicrobial drug target . Recombinant HisD proteins are typically produced in E. coli expression systems and are available from multiple species sources, with the Mycobacterium tuberculosis isoform (MtHisD) being of particular significance for anti-tuberculosis drug discovery due to the essentiality of the hisD gene for M. tuberculosis survival .

M. tuberculosis species-specific target
HisD enzyme conserved in bacteria, absent in mammals
Reported essential gene for Mtb survival
Target validation context for anti-TB research
Recombinant, E. coli expression system
NAD⁺-dependent oxidoreductase with defined kinetic mechanism

Why Generic HisD Protein Substitution Fails: Critical Species-Specific Differences in Substrate Affinity and Biological Essentiality


Procurement decisions that treat all recombinant HisD proteins as interchangeable risk experimental failure in target-based drug discovery campaigns. HisD enzymes from different species exhibit quantitatively distinct kinetic parameters—particularly in substrate affinity (Km)—that directly affect assay sensitivity, inhibitor screening hit rates, and structure-activity relationship (SAR) interpretation . Furthermore, the biological essentiality of the hisD gene is not uniform across species: M. tuberculosis hisD is indispensable for in vitro survival, whereas hisD mutants of model organisms such as Escherichia coli can be rescued by exogenous histidine supplementation, fundamentally altering the translational relevance of screening data . The evidence below quantifies these differences and demonstrates why species-specific HisD protein selection is non-negotiable for rigorous antimicrobial research.

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Substrate affinity (Km) varies up to 16-fold across species, altering inhibitor screening sensitivity.
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Gene essentiality is not conserved; E. coli hisD mutants are rescued by histidine, unlike Mtb.
!
Inhibitor chemotypes discovered against non-Mtb HisD may not translate due to active-site divergence.

Quantitative Differentiation Guide: HisD Protein (CAS 148997-62-0) vs. Closest Analogs


Substrate Affinity: MtHisD Exhibits 5-Fold Higher Affinity for L-Histidinol Than E. coli HisD and 16-Fold Higher Than N. gonorrhoeae HisD

The Michaelis constant (Km) for L-histidinol, the primary substrate of histidinol dehydrogenase, varies substantially across species. Recombinant MtHisD exhibits a Km of 2.76 μM for L-histidinol , representing approximately 5-fold higher affinity compared to E. coli HisD (Km = 14 μM) and 16-fold higher affinity compared to N. gonorrhoeae HisD (Km = 45 ± 6 μM) . This difference is mechanistically significant because a lower Km translates to greater enzyme saturation at physiologically relevant substrate concentrations, enabling more sensitive detection of competitive inhibitors in high-throughput screening assays. The Km for the NAD⁺ cofactor also differs across species: MtHisD Km(NAD⁺) = 0.98 mM , E. coli HisD Km(NAD⁺) = 0.57 mM , and N. gonorrhoeae HisD Km(NAD⁺) = 0.9 ± 0.3 mM .

Substrate Affinity
Reported
MtHisD
2.76 μM
vs E. coli
14 μM
N. gonorrhoeae
45 μM
5.1× higher affinity than E. coli; 16.3× than N. gonorrhoeae
Higher substrate affinity supports sensitive competitive inhibitor detection in Mtb HTS.
Assay conditions differ across studies; cross-study comparison requires method review.
Enzyme kinetics Substrate affinity Drug screening Anti-tuberculosis

Genetic Essentiality: M. tuberculosis hisD Is Indispensable for In Vitro Survival, Unlike E. coli hisD Which Can Be Complemented Exogenously

Disruption of the hisD gene has been experimentally demonstrated to be essential for M. tuberculosis survival in vitro . In contrast, E. coli hisD mutants are viable when exogenous histidine is supplied in the growth medium, as histidine auxotrophy can be rescued by environmental uptake . This fundamental difference in genetic essentiality establishes that M. tuberculosis HisD is a validated, non-redundant drug target, whereas E. coli HisD is dispensable under nutritionally supplemented conditions. For anti-tuberculosis drug discovery programs, this essentiality profile means that inhibitors identified against the M. tuberculosis enzyme have direct translational relevance to bacterial killing, a property not guaranteed when screening against the non-essential E. coli enzyme.

Genetic Essentiality
Class-level
M. tuberculosis
Essential
vs E. coli
Dispensable
Qualitative difference in survival dependency
Mtb hisD essentiality validates target relevance; E. coli model may not reflect Mtb biology.
Rescue by exogenous histidine alters translational interpretation.
Gene essentiality Target validation Antimicrobial drug target Mycobacterium tuberculosis

Inhibitor Discovery: First Reported MtHisD-Specific Inhibitors with Validated Anti-Mtb Activity, Enabling Species-Targeted Drug Development

A series of hydrazones derived from L-histidine were synthesized and evaluated as the first reported inhibitors of recombinant M. tuberculosis HisD (MtHisD), yielding compounds with low micromolar potency that showed moderate anti-Mtb activity in whole-cell assays . In parallel, targeting HisD from Geotrichum candidum (a fungal pathogen) produced substrate analog inhibitors with IC50 values as low as 3.17 μM . The structural divergence between M. tuberculosis and fungal HisD active sites means that inhibitors optimized against one species do not automatically translate to the other, underscoring the necessity of using the species-matched protein for inhibitor discovery. The availability of validated screening protocols and a three-dimensional homology model of MtHisD further supports its selection as the preferred enzyme for rational, structure-based design of anti-tuberculosis agents.

Inhibitor Discovery
Cross-study
Mtb HisD
Hydrazones
vs G. candidum
Substrate analogs
Scaffold divergence prevents direct interchange
Species-specific inhibitor chemotypes confirm need for Mtb-matched protein in lead discovery.
First reported Mtb inhibitors available; homology model supports structure-based design.
Inhibitor screening Anti-tuberculosis agents Drug discovery Histidinol dehydrogenase inhibitors

Optimal Deployment Scenarios for HisD Protein (CAS 148997-62-0) in Research and Industrial Settings


Anti-Tuberculosis Drug Discovery: High-Throughput Screening and Lead Optimization

The M. tuberculosis HisD protein (MtHisD) is the requisite enzyme for any high-throughput screening campaign targeting M. tuberculosis histidine biosynthesis. The validated essentiality of hisD for M. tuberculosis survival and the availability of a reproducible biochemical assay monitoring NADH production at 340 nm make MtHisD the only relevant enzyme for identifying inhibitors with potential anti-tuberculosis activity. The 5- to 16-fold higher substrate affinity of MtHisD relative to E. coli and N. gonorrhoeae HisD ensures that competitive inhibitors identified with MtHisD will reflect true target engagement at physiologically relevant substrate concentrations. The first reported MtHisD inhibitors have been characterized and serve as starting points for lead optimization .

Structure-Based Drug Design and Mechanistic Enzymology

MtHisD follows a well-characterized Bi Uni Uni Bi Ping-Pong kinetic mechanism with L-histidinol binding first , and a three-dimensional homology model has been constructed to guide rational inhibitor design . This mechanistic detail, combined with the known metalloenzyme character (Zn²⁺-dependent, inhibited by 1,10-phenanthroline) , supports fragment-based screening and computational docking campaigns that require a structurally and mechanistically defined protein target. Using a generic HisD from a non-pathogenic species would yield structural models that may not accurately represent the M. tuberculosis active site geometry, potentially misdirecting medicinal chemistry efforts.

Target Validation and Functional Genomics in Mycobacterial Biology

Researchers performing target validation studies—such as CRISPRi knockdown, transposon mutagenesis, or chemical-genetic interaction profiling—require MtHisD protein for orthogonal biochemical confirmation that observed phenotypes are directly attributable to HisD inhibition. The essentiality of hisD for M. tuberculosis in vitro survival means that any observed growth defect upon genetic perturbation can be quantitatively correlated with enzyme inhibition using purified MtHisD in biochemical assays, establishing a direct target engagement-to-phenotype link that is impossible with non-essential HisD orthologs from other species.

Comparative Enzymology Across Pathogenic and Model Organisms

For academic groups studying the evolutionary divergence of the histidine biosynthetic pathway, MtHisD provides a clinically relevant comparator to the extensively characterized E. coli HisD and the recently biochemically defined N. gonorrhoeae HisD . The quantitative kinetic differences documented across these species—particularly in substrate affinity and specific activity—make MtHisD protein procurement essential for rigorous comparative studies that link enzymatic parameters to organismal biology and pathogenicity.

Application
Selection Property
Validation Focus
Anti-TB high-throughput screening
Target essentiality profile
NADH-based biochemical assay compatibility
Structure-based drug design
Defined Ping-Pong kinetic mechanism
Homology model-guided docking studies
Target validation & functional genomics
Genetic essentiality context
Enzyme inhibition-phenotype correlation
Comparative enzymology
Cross-species kinetic data availability
Evolutionary divergence & pathogenicity studies
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